4-Chloro-6-(2-chlorobenzyl)pyrimidine
Description
4-Chloro-6-(2-chlorobenzyl)pyrimidine is a halogenated pyrimidine derivative characterized by a chloro substituent at position 4 and a 2-chlorobenzyl group at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H8Cl2N2 |
|---|---|
Molecular Weight |
239.1 g/mol |
IUPAC Name |
4-chloro-6-[(2-chlorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2 |
InChI Key |
FKGJEAGWFLSXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=NC=N2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity, solubility, and biological activity of pyrimidine derivatives are heavily influenced by substituents at positions 4 and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Melting Points : Pyrazolo-pyrimidine derivatives (e.g., 2b) have higher melting points (286–287°C) due to hydrogen bonding and crystalline stability, whereas this compound derivatives may show lower melting points depending on substituent bulk .
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